molecular formula C4H5N5O2 B072228 4-Nitropyridazine-3,5-diamine CAS No. 1557-18-2

4-Nitropyridazine-3,5-diamine

Cat. No.: B072228
CAS No.: 1557-18-2
M. Wt: 155.12 g/mol
InChI Key: DMOJXKMTUUJBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitropyridazine-3,5-diamine is a heterocyclic compound featuring a pyridazine core (a six-membered ring with two adjacent nitrogen atoms) substituted with a nitro group at position 4 and amino groups at positions 3 and 3. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis and organic chemistry. The nitro group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the amino groups offer sites for further functionalization. Applications include its use in medicinal chemistry for developing bioactive molecules and in agrochemical research .

Properties

CAS No.

1557-18-2

Molecular Formula

C4H5N5O2

Molecular Weight

155.12 g/mol

IUPAC Name

4-nitropyridazine-3,5-diamine

InChI

InChI=1S/C4H5N5O2/c5-2-1-7-8-4(6)3(2)9(10)11/h1H,(H4,5,6,8)

InChI Key

DMOJXKMTUUJBQQ-UHFFFAOYSA-N

SMILES

C1=C(C(=C(N=N1)N)[N+](=O)[O-])N

Canonical SMILES

C1=C(C(=C(N=N1)N)[N+](=O)[O-])N

Synonyms

3,5-Pyridazinediamine, 4-nitro-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 4-Nitropyridazine-3,5-diamine and analogous heterocyclic diamines:

Compound Name Core Heterocycle Substituents Key Properties/Applications
This compound Pyridazine -NO₂ (C4), -NH₂ (C3, C5) High electrophilicity; pharmaceutical intermediate
4-Phenylazo-3,5-diaminopyrazole Pyrazole -N=N-Ph (C4), -NH₂ (C3, C5) Azo group enables chromophore properties; used in dye chemistry
N4-(1-(Aminomethyl)cyclohexyl)-2-chloropyrimidine-4,5-diamine Pyrimidine -Cl (C2), -NH₂ (C4, C5), aminomethylcyclohexyl (C4) Enhanced solubility via cyclohexyl group; kinase inhibitor intermediate
3-N-(4-Nitrophenyl)-1H-1,2,4-triazole-3,5-diamine Triazole -NH-(4-NO₂-Ph) (C3), -NH₂ (C5) Nitrophenyl group enhances π-stacking; pesticide/pharma intermediate

Reactivity and Electronic Effects

  • Pyridazine vs. Pyrazole/Pyrimidine/Triazole :

    • Pyridazine’s two adjacent nitrogen atoms create a highly electron-deficient ring, increasing susceptibility to nucleophilic attack compared to pyrimidines (N at 1,3 positions) or triazoles (N at 1,2,4 positions) .
    • The nitro group at C4 in this compound further polarizes the ring, contrasting with 3-N-(4-nitrophenyl)-1H-1,2,4-triazole-3,5-diamine, where the nitro group on the phenyl ring exerts resonance effects without direct ring activation .
  • Substituent Impact: Chloro (in pyrimidine derivative) vs. Nitro: Chloro is a weaker electron-withdrawing group, leading to milder electrophilicity compared to nitro-substituted pyridazines . Cyclohexyl vs. Benzyl Groups: Bulky substituents (e.g., aminomethylcyclohexyl in the pyrimidine derivative) improve lipid solubility, whereas benzyl groups in pyrazole analogs may enhance crystallinity .

Research Findings and Key Insights

Synthetic Flexibility :

  • This compound undergoes regioselective amination at C3 and C5, a feature less accessible in pyrimidines due to steric hindrance from substituents like cyclohexyl groups .

Stability and Solubility :

  • Pyridazine derivatives generally exhibit lower aqueous solubility than pyrimidines or triazoles, but nitro groups improve solubility in polar aprotic solvents (e.g., DMF) .

Biological Activity :

  • Pyridazine-based compounds show higher antimicrobial activity compared to pyrazoles, attributed to the nitro group’s ability to disrupt bacterial electron transport chains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.